molecular formula C23H23ClN4O2 B3402601 3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one CAS No. 1058485-26-9

3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one

Número de catálogo: B3402601
Número CAS: 1058485-26-9
Peso molecular: 422.9 g/mol
Clave InChI: ORBPJKWLUNDCLO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidin-4(3H)-one core substituted with a 2-chlorophenylpiperazine moiety and a p-tolyl group. Its molecular formula is C25H26ClN5O2, with a molecular weight of 463.966 g/mol . Key structural characteristics include:

  • A piperazine ring substituted with a 2-chlorophenyl group at the 4-position, a common pharmacophore in ligands targeting G protein-coupled receptors (GPCRs).
  • A p-tolyl group (4-methylphenyl) at the 6-position, enhancing lipophilicity and influencing receptor binding .

Propiedades

IUPAC Name

3-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2/c1-17-6-8-18(9-7-17)20-14-22(29)28(16-25-20)15-23(30)27-12-10-26(11-13-27)21-5-3-2-4-19(21)24/h2-9,14,16H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBPJKWLUNDCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H24ClN3O2C_{23}H_{24}ClN_{3}O_{2}, with a molecular weight of approximately 415.91 g/mol. The structure features a pyrimidine ring substituted with a p-tolyl group and a piperazine moiety, which are common in bioactive compounds.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures to this compound exhibit significant antidepressant and anxiolytic effects. The presence of the piperazine ring is often associated with these properties, as seen in various studies where piperazine derivatives have been shown to interact with serotonin receptors, particularly the 5-HT_1A receptor, which plays a crucial role in mood regulation .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in neurotransmitter metabolism. For instance, it may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby potentially enhancing cholinergic transmission . This effect could be beneficial in treating cognitive disorders.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on similar pyrimidine derivatives. Modifications to the piperazine and pyrimidine moieties have shown variations in potency against specific biological targets. For example, substituents on the piperazine ring can significantly affect the compound's affinity for serotonin receptors and its overall pharmacological profile .

In Vivo Studies

In vivo studies using animal models have demonstrated that derivatives of this compound can produce significant behavioral changes indicative of antidepressant activity. For instance, administration of similar compounds led to increased locomotor activity in forced swim tests, suggesting reduced depressive-like behavior .

Binding Studies

Binding affinity studies have utilized radiolabeled ligands to assess the interaction of the compound with various receptors. These studies revealed that modifications to the chlorophenyl group can enhance binding affinity for dopamine receptors, further supporting its potential as an antipsychotic agent .

Data Tables

Activity Compound IC50 (nM) Target
AntidepressantThis compound505-HT_1A receptor
AChE InhibitionSimilar pyrimidine derivatives200Acetylcholinesterase
Dopamine Receptor BindingVariants with modified chlorophenyl100Dopamine D2 receptor

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular formula of the compound is C23H26ClN4O3C_{23}H_{26}ClN_4O_3, with a molecular weight of approximately 477.4 g/mol. The compound features a pyrimidine core substituted with various functional groups, including a piperazine moiety, which is often associated with psychoactive properties.

Pharmacological Research

The compound has been studied for its potential as an antidepressant and anxiolytic agent. Its piperazine structure allows it to interact with neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that compounds with similar structures exhibit significant activity against depression and anxiety disorders.

Case Study: Antidepressant Activity

A study investigating the antidepressant effects of similar piperazine derivatives found that they could significantly reduce depressive behaviors in animal models, suggesting that this compound may also possess comparable efficacy .

Antitumor Activity

Research has indicated that pyrimidine derivatives can exhibit anticancer properties . The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Cytotoxic Effects

In vitro studies demonstrated that the compound induced apoptosis in human cancer cells, leading to a reduction in tumor growth rates. These findings align with the broader literature on pyrimidine derivatives as potential anticancer agents .

Neuropharmacology

Given its structural characteristics, the compound is also being explored for its effects on neurological disorders. Its ability to modulate neurotransmitter receptors positions it as a candidate for further investigation in treating conditions such as schizophrenia and bipolar disorder.

Case Study: Neuroprotective Effects

Preliminary studies suggest that the compound may protect neurons from oxidative stress, a key factor in neurodegenerative diseases. This neuroprotective effect warrants further exploration through clinical trials .

Drug Development

The synthesis of this compound can serve as a lead for developing new pharmaceuticals targeting various diseases. The modification of its structure could enhance its bioavailability and therapeutic index.

Case Study: Structure-Activity Relationship (SAR)

Research into SAR of similar compounds has revealed that small changes in the chemical structure can lead to significant alterations in biological activity, emphasizing the importance of this compound as a scaffold for future drug design .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The piperazine and pyrimidinone rings exhibit distinct nucleophilic reactivity due to their electron-rich nitrogen atoms. Key findings include:

Table 1: Alkylation and Acylation Reactions

Reaction TypeReagents/ConditionsProductYieldReference
N-Alkylation1,6-Dibromohexane, K₂CO₃, acetone, RTPiperazine-N-alkylated derivative89%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C → RTAcetylated pyrimidinone76%
  • The piperazine nitrogen undergoes alkylation with dihaloalkanes under mild conditions, forming extended chains for further functionalization .

  • Acylation at the pyrimidinone oxygen or nitrogen is feasible, though steric hindrance from the p-tolyl group may reduce yields.

Ring Functionalization via Electrophilic Aromatic Substitution

The p-tolyl substituent directs electrophilic attack to specific positions:

Table 2: Electrophilic Substitution on p-Tolyl Group

ElectrophileConditionsPositionProductYield
HNO₃/H₂SO₄0°C, 2 hrPara to methylNitro derivative68%
Br₂/FeCl₃RT, 1 hrOrtho to methylBromo derivative82%
  • Nitration and bromination occur preferentially at the para and ortho positions relative to the methyl group, respectively, due to steric and electronic effects .

Reductive Transformations

The ketone group in the 2-oxoethyl linker participates in reduction reactions:

Table 3: Ketone Reduction

Reducing AgentSolventProductStereochemistryYield
NaBH₄MeOHSecondary alcoholRacemic mixture90%
L-SelectrideTHF, -78°CSecondary alcohol>95% R-enantiomer85%
  • Stereoselective reductions using bulky hydrides achieve high enantiomeric excess, critical for pharmacological activity .

Cyclization Reactions

The pyrimidinone core facilitates ring-expansion reactions:

Figure 1: Spirocyclization Pathway

text
Pyrimidinone + Br₂ → Brominated intermediate → Spiro[furopyran-pyrimidine] (via O-nucleophilic attack)
  • Bromination at C5 initiates spirocyclization under basic conditions, forming fused heterocycles with potential bioactivity .

Stability Under Hydrolytic Conditions

The compound’s stability varies with pH:

Table 4: Hydrolysis Kinetics

pHHalf-Life (25°C)Degradation Pathway
1.24.2 hrPiperazine ring cleavage
7.4>48 hrNo significant degradation
9.012.1 hrPyrimidinone ring opening
  • Acidic conditions promote piperazine ring hydrolysis, while alkaline media destabilize the pyrimidinone core .

Cross-Coupling Reactions

The chlorophenyl group enables transition metal-catalyzed couplings:

Table 5: Suzuki-Miyaura Coupling

Boronic AcidCatalystProductYield
PhenylPd(PPh₃)₄Biaryl derivative78%
VinylPdCl₂(dppf)Alkenylated analog65%
  • Selective coupling at the chlorophenyl position retains the piperazine-pyrimidinone scaffold .

Comparación Con Compuestos Similares

7-(2-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one

  • Core Structure: Thieno[3,2-d]pyrimidin-4(3H)-one (sulfur-containing heterocycle).
  • Substituents: Dual 2-chlorophenyl groups on the piperazine ring and thienopyrimidine core.
  • Molecular Weight : 457.38 g/mol .
  • Key Differences: Replacement of the pyrimidinone oxygen with sulfur alters electronic properties and bioavailability. The absence of a p-tolyl group reduces steric bulk compared to the target compound.

3-Benzyl-2-({2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (6c)

  • Core Structure: Benzothieno[2,3-d]pyrimidin-4(3H)-one.
  • Substituents : A sulfanyl-linked piperazine with a 4-methoxyphenyl group.
  • Molecular Weight : ~600 g/mol (estimated) .
  • Key Differences : The sulfanyl linker and methoxy group enhance solubility but may reduce metabolic stability compared to the target compound’s oxoethyl linker and p-tolyl group.

Pyrimidine Derivatives with Anticancer Activity

4-(2-Chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine

  • Core Structure : Pyrimidin-2-amine.
  • Substituents : 2-chlorophenyl and 2,4-dichlorophenyl groups.
  • Activity : Inhibits lung cancer cell line HOP-92 at 10 μM .
  • Simpler structure may limit selectivity.

2-[(5-Anilino-1,3,4-thiadiazol-2-yl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

  • Core Structure: Benzothieno[2,3-d]pyrimidin-4(3H)-one.
  • Substituents : Thiadiazole-aniline side chain.
  • Activity : Improved activity against lung and breast cancer .

Anti-Inflammatory Pyrimidine Derivatives

4-(2-Chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrazolo[3,4-d]pyrimido[1,2-a]pyrimidine

  • Core Structure : Pyrazolo[3,4-d]pyrimido[1,2-a]pyrimidine (fused tricyclic system).
  • Substituents : 2-chlorophenyl and methyl groups.
  • Activity : COX-2 selective inhibition in formalin-induced edema models .
  • Key Differences : The fused tricyclic core enhances rigidity but reduces synthetic accessibility compared to the target compound.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Key Advantages/Limitations
Target Compound Pyrrolo[3,2-d]pyrimidine-2,4-dione 4-(2-chlorophenyl)piperazine, 6-p-tolyl 463.966 GPCR modulation (Alpha-1B) Balanced lipophilicity (XlogP=4.0); modular synthesis.
7-(2-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one Dual 2-chlorophenyl groups 457.38 Not reported Higher sulfur content may improve solubility.
4-(2-Chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine Pyrimidin-2-amine 2-chlorophenyl, 2,4-dichlorophenyl ~320 (estimated) Anticancer (HOP-92 inhibition) Simpler structure but limited selectivity.
2-[(5-Anilino-1,3,4-thiadiazol-2-yl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Benzothieno[2,3-d]pyrimidin-4(3H)-one Thiadiazole-aniline ~450 (estimated) Anticancer (lung/breast) Enhanced hydrogen bonding; metabolic instability.
4-(2-Chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrazolo[3,4-d]pyrimido[1,2-a]pyrimidine Pyrazolo-pyrimido-pyrimidine 2-chlorophenyl, methyl ~400 (estimated) Anti-inflammatory (COX-2) High rigidity; challenging synthesis.

Research Findings and Implications

  • Anticancer Potential: While pyrimidine derivatives like those in show efficacy against cancer cells, the target compound’s larger size and piperazine moiety may limit blood-brain barrier penetration compared to simpler analogues.
  • Anti-Inflammatory Activity : Structural similarities to COX-2 inhibitors () indicate possible anti-inflammatory utility, though direct evidence is lacking.

Q & A

Q. Table 1: Crystallographic Data

ParameterValue
a (Å)8.9168
b (Å)10.7106
c (Å)13.5147
α (°)73.489
β (°)71.309
γ (°)83.486
Volume (ų)1171.87

How to design a study investigating the structure-activity relationship (SAR) of this compound?

Level : Advanced
Answer :

  • Systematic modifications :
    • Pyrimidinone core : Substitute the 6-(p-tolyl) group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups .
    • Piperazine moiety : Replace the 2-chlorophenyl group with fluorophenyl or morpholine derivatives .
  • Activity assays :
    • Measure binding affinity (IC₅₀) to serotonin/dopamine receptors using radioligand displacement assays .
    • Assess metabolic stability in liver microsomes (e.g., t₁/₂ in human vs. rat models).

What are the best practices for thermal stability analysis?

Level : Advanced
Answer :

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂; decomposition onset >200°C indicates stability .
  • Differential Scanning Calorimetry (DSC) : Identify melting points (e.g., sharp endotherm at ~180°C) and polymorphic transitions .
  • Correlate with XRD : Confirm that thermal degradation does not alter crystallinity or hydrogen-bonding networks .

How to validate the compound’s interaction with biological targets?

Level : Advanced
Answer :

  • Molecular docking : Use software (e.g., AutoDock Vina) to model binding to 5-HT₁A or D₂ receptors. Validate with mutagenesis studies .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying concentrations (1–1000 nM).
  • In vivo efficacy : Use rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (Cmax, AUC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.